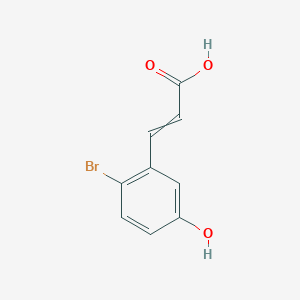

2-Bromo-5-hydroxycinnamic acid

Description

2-Bromo-5-hydroxycinnamic acid is a halogenated derivative of cinnamic acid, characterized by a bromine atom at the 2-position and a hydroxyl group at the 5-position on the benzene ring. Cinnamic acid derivatives are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and biological activities due to their conjugated π-system and substituent-dependent reactivity .

Properties

IUPAC Name |

3-(2-bromo-5-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVPPXUZQQPQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxycinnamic acid typically involves a multi-step reaction. One common method includes the following steps:

Bromination: The introduction of a bromine atom to the aromatic ring. This can be achieved using bromine or a brominating agent in the presence of a catalyst.

Hydroxylation: The introduction of a hydroxyl group at the desired position. This can be done using a hydroxylating agent under specific reaction conditions.

For example, a multi-step reaction involving [RuCl2(p-cymene)]2, copper(II) acetate monohydrate, and silver hexafluoroantimonate in 1,2-dimethoxyethane at 100°C for 12 hours, followed by treatment with lithium hydroxide monohydrate in tetrahydrofuran, water, and methanol at 80°C for 12 hours, can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxycinnamic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Bromo-5-hydroxycinnamic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxycinnamic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anticancer effects are mediated by the inhibition of cell survival pathways, modulation of gene expression, and induction of oxidative stress and DNA damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Benzoic Acid Derivatives

Brominated benzoic acids, such as 2-Bromo-5-methyl benzoic acid () and 5-Bromo-2-(phenylamino)benzoic acid (), share a bromine substituent but differ in their parent structures (benzoic vs. cinnamic acid). Key distinctions include:

Halogenated Cinnamic Acids

2-Bromo-5-fluorocinnamic acid () and 3-Bromo-4-hydroxy-5-methoxycinnamic acid () highlight substituent effects:

The hydroxyl group in this compound facilitates hydrogen bonding, improving crystallinity and aqueous solubility compared to fluorinated analogs .

Methoxy vs. Hydroxy Substitutents

Comparing 2-Bromo-5-methoxybenzoic acid () with the target compound:

Methoxy groups increase lipophilicity, favoring blood-brain barrier penetration, while hydroxyl groups enhance antioxidant capacity via radical stabilization .

Substituted Pyridines and Heterocycles

Compounds like 2-Amino-3-bromo-5-methylpyridine () demonstrate how heterocyclic cores alter properties:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-5-hydroxycinnamic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves bromination of 5-hydroxycinnamic acid derivatives or cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid intermediates. Key parameters include temperature control (e.g., 80–120°C for bromination) and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Purity optimization may require recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., bromine at C2, hydroxyl at C5).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity.

- Mass Spectrometry (MS) : ESI-MS in negative ion mode for molecular ion verification (e.g., [M-H] peak at m/z ~241) .

Q. How can researchers screen for potential biological activity of this compound in vitro?

- Methodological Answer : Prioritize assays targeting:

- Enzyme Inhibition : Test against kinases, hydrolases, or oxidoreductases using fluorometric or colorimetric substrates.

- Antimicrobial Activity : Broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria or fungi.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. What mechanistic insights exist for the role of the bromine substituent in modulating reactivity or bioactivity?

- Methodological Answer : The bromine atom enhances electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions. In biological systems, it may improve binding affinity via halogen bonding with protein residues (e.g., tyrosine or histidine). Computational docking studies (e.g., AutoDock Vina) can map interactions with target proteins, while Hammett substituent constants () quantify electronic effects .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 3–9) at 25°C and 37°C; monitor degradation via HPLC over 72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >180°C).

- Light Sensitivity : UV-vis spectroscopy under controlled irradiation (e.g., 254 nm) to assess photodegradation .

Q. How can computational modeling predict the compound’s physicochemical properties or metabolic pathways?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (hydrophobicity), solubility, and CYP450 metabolism.

- DFT Calculations : Gaussian software to model reaction transition states or redox potentials (e.g., HOMO-LUMO gaps).

- Metabolite Prediction : Use MetaPrint2D or GLORYx to simulate phase I/II biotransformations (e.g., hydroxylation, glucuronidation) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Batch Consistency : Compare activity across multiple synthetic batches to rule out impurity-driven effects.

- Meta-Analysis : Pool data from peer-reviewed studies (e.g., IC values) to identify outliers using statistical tools like Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.